3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
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Overview
Description
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common method includes the following steps:
Etherification: The starting material undergoes etherification to introduce the ethyl group.
Hydrazonation: The intermediate product is then subjected to hydrazonation.
Cyclization: This step involves the cyclization of the hydrazone intermediate to form the triazole ring.
Reduction: Finally, the compound is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Industry: Its unique structure and reactivity make it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This inhibition can mitigate necroptosis-related diseases.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another member of the pyrrolo[2,1-c][1,2,4]triazole family with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Uniqueness
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific structure, which allows it to effectively inhibit RIPK1. This specificity makes it a promising candidate for developing targeted therapies for necroptosis-related diseases .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C7H11N3/c1-2-6-8-9-7-4-3-5-10(6)7/h2-5H2,1H3 |
InChI Key |
MKGHAGPRXBNODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1CCC2 |
Origin of Product |
United States |
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